N-cyclopentyl-2,3,4-trifluorobenzamide
Description
N-cyclopentyl-2,3,4-trifluorobenzamide is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and three fluorine atoms at the 2-, 3-, and 4-positions of the benzoyl ring.
Key structural attributes:
- Fluorine substitution: Electron-withdrawing trifluoro configuration enhances stability and influences electronic properties.
Properties
IUPAC Name |
N-cyclopentyl-2,3,4-trifluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-9-6-5-8(10(14)11(9)15)12(17)16-7-3-1-2-4-7/h5-7H,1-4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHAQSBQKNJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2,3,4-trifluorobenzamide typically involves the reaction of 2,3,4-trifluorobenzoic acid with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2,3,4-trifluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) .
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, using oxidizing agents like potassium permanganate (KMnO4) .
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH) .
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether .
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products:
Substitution: Products with substituted nucleophiles on the benzene ring.
Reduction: N-cyclopentyl-2,3,4-trifluoroaniline .
Oxidation: Oxidized derivatives of the cyclopentyl group.
Scientific Research Applications
N-cyclopentyl-2,3,4-trifluorobenzamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2,3,4-trifluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation . In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzamide Derivatives
(a) N-cyclopentyl-2,4-difluorobenzamide (CAS 948772-19-8)
- Structure : Differs by one fewer fluorine (2,4-difluoro vs. 2,3,4-trifluoro).
- Molecular formula: C₁₂H₁₃F₂NO (MW: 225.23) .
- Implications : Reduced fluorine content may lower electronegativity and alter binding affinity compared to the trifluoro analog.
(b) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Features a trifluoromethyl group at the 2-position and a methoxyisopropyl-substituted phenyl group on the amide nitrogen.
- Use : Agricultural fungicide .
- Comparison : The trifluoromethyl group in flutolanil enhances hydrophobicity, while the trifluoro configuration in the target compound may prioritize electronic effects over steric bulk.
(c) EU Patent Compounds (EP 3 532 474 B1)
- Examples: N-(2-Chlor-4-fluorophenyl)-...-benzamide N-(2-Cyano-4-fluorophenyl)-...-benzamide
- Structure : Incorporate fused triazolo-oxazine rings and trifluoropropoxy groups.
- Implications : These complex heterocycles likely target enzymatic pathways (e.g., kinase inhibition), whereas the simpler trifluorobenzamide structure may prioritize metabolic stability .
Substituent Variations on the Amide Nitrogen
(a) Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structure : Cyclopropane carboxamide with a chlorophenyl and tetrahydrofuran substituent.
- Use : Fungicide .
- Comparison : The cyclopentyl group in the target compound offers greater conformational flexibility than cyprofuram’s rigid furan and cyclopropane motifs.
(b) Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)
Heterocyclic and Sulfur-Containing Analogs
(a) N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide
- Structure: Thieno-pyrazol ring fused with a trifluoromethyl benzamide.
- Implications : Sulfur-containing heterocycles often enhance binding to metalloenzymes or redox-active targets, a property absent in the fully aromatic target compound .
(b) 5-chloranyl-2-methoxy-N-[5-[2-[(3-methylphenyl)amino]-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Structure : Thiadiazole core with sulfanyl and chlorinated benzamide groups.
Data Table: Structural and Functional Comparison
Key Research Findings
- Fluorine Impact: Trifluoro substitution increases electronegativity and metabolic stability compared to mono- or difluoro analogs .
- Cyclopentyl vs. Aryl Groups : The cyclopentyl moiety balances lipophilicity and flexibility, unlike rigid aryl or heterocyclic groups in pesticidal analogs .
- Heterocyclic Complexity : Compounds with fused rings (e.g., triazolo-oxazine) likely target specific enzymes, whereas simpler benzamides may act through broader mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
